molecular formula C21H13N3O2 B5509884 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide CAS No. 304896-19-3

2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide

Cat. No.: B5509884
CAS No.: 304896-19-3
M. Wt: 339.3 g/mol
InChI Key: WZYNKTFTGOFYDA-SFQUDFHCSA-N
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Description

2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide is a synthetic small molecule belonging to the 2-cyano-3-acrylamide class. This compound is of significant interest in medicinal chemistry and chemical biology as a potential inhibitor of deubiquitinase (DUB) enzymes . DUBs are key regulators of the ubiquitin-proteasome system, which controls critical cellular processes such as protein degradation, the inflammatory response, and intracellular signaling . The α,β-unsaturated carbonyl moiety (acrylamide) is a key structural feature that can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic cysteine residues in the active sites of target proteins . Compounds with this core structure have demonstrated promising broad-spectrum anti-infective activity in cellular models. Research on analogs has shown they can inhibit the intracellular replication of diverse pathogens, including murine norovirus (MNV) and the bacterium Listeria monocytogenes , by bolstering host cell defense mechanisms rather than directly targeting the pathogen . This host-directed therapeutic approach presents a potential strategy to overcome the challenge of rapidly evolving pathogen resistance . Furthermore, structurally similar 2-cyanoacrylamides are being explored in oncology research as reversible covalent inhibitors of kinases like TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), a key regulator of cell survival and apoptosis pathways . This product is provided for research purposes as a chemical tool to elucidate the role of DUBs and other cysteine-dependent enzymes in disease pathways. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c22-13-15-6-8-18(9-7-15)24-21(25)17(14-23)12-19-10-11-20(26-19)16-4-2-1-3-5-16/h1-12H,(H,24,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNKTFTGOFYDA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-19-3
Record name 2-CYANO-N-(4-CYANOPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C21H13N3O2
  • CAS Number : 304896-19-3
  • Molecular Structure : The compound features a cyano group, a furan moiety, and phenyl groups, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing the 2-cyanoacrylamide moiety exhibit significant anticancer activity. A study highlighted that derivatives of 2-cyanoacrylamide can act as inhibitors of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a critical regulator in cancer cell survival pathways. The compound demonstrated an IC50 value of 27 nM in inhibiting TAK1, suggesting potent anticancer potential through reversible covalent bonding mechanisms .

Antimicrobial Activity

In vitro studies have shown that various derivatives of cyanoacrylamides exhibit antibacterial and antifungal properties. For instance, similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to over 200 µM against various strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Kinases : By targeting TAK1, the compound disrupts signaling pathways essential for tumor growth and survival.
  • Antimicrobial Action : The presence of electron-withdrawing groups enhances the lipophilicity and reactivity of the compound, allowing it to penetrate microbial membranes effectively.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of 2-cyanoacrylamides and evaluated their biological activities. Notably, compounds with additional functional groups showed enhanced activity against specific cancer cell lines compared to their parent compounds .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the phenyl and furan rings significantly influenced the biological activity. For example, introducing hydroxyl or methoxy groups increased both antimicrobial and anticancer activities .

Data Tables

CompoundTargetIC50 (nM)MIC (µM)
This compoundTAK127-
Derivative AStaphylococcus aureus-5.64
Derivative BE. coli-13.40

Comparison with Similar Compounds

Table 1: Comparison of Corrosion Inhibition Efficiencies

Compound Substituents Inhibition Efficiency (%) Reference
ACR-2 4-Hydroxyphenyl, 4-methoxyphenyl 84.5
ACR-3 4-Hydroxyphenyl, phenyl 86.1
Target Compound 4-Cyanophenyl, 5-phenyl-2-furyl Not reported

Table 2: Cytotoxic Activity of Furan Derivatives

Compound Substituents GI₅₀ (μM) Reference
33 (5-chlorofuran) 4-Methoxybenzyl 5–16
34 (5-bromofuran) 4-Methoxybenzyl 5–16
45 (Naphthyl) 4-Methoxyphenyl 24
Target Compound 4-Cyanophenyl, 5-phenyl-2-furyl Not tested

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide, and how can reaction yields be improved?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Condensation of cyanoacetamide derivatives with aryl aldehydes under reflux conditions in polar solvents (e.g., ethanol, methanol) .
  • Step 2 : Catalyzed coupling of intermediates (e.g., furyl acrylates) with 4-cyanophenylamine using catalysts like triethylamine or Pd-based systems .
  • Key variables : Reaction temperature (room temp. to reflux), solvent choice, and catalyst loading significantly impact yield. For example, triethylorthoformate enhances coupling efficiency in isopropyl alcohol at reflux .
  • Yield optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

Structural validation relies on:

  • Spectroscopy :
  • IR : Confirms functional groups (e.g., C≡N stretch ~2220–2240 cm⁻¹, C=O ~1660–1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.0 ppm) and acrylamide backbone signals (δ 10.2–11.8 ppm for NH) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weight (~290–365 g/mol) .
    • Elemental analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: ~65–69%, N: ~9–12%) .

Q. What role do the cyano and furyl groups play in the compound’s reactivity?

  • Cyano groups : Enhance electrophilicity, enabling nucleophilic additions (e.g., with amines) and participation in Michael reactions .
  • Furyl moieties : The electron-rich furan ring facilitates π-π stacking in biological targets and stabilizes charge-transfer interactions .
  • Synergistic effects : The conjugated acrylamide backbone links these groups, enabling redox activity and potential as a kinase inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from:

  • Tautomerism : The acrylamide’s keto-enol equilibrium alters NMR signals. Use variable-temperature NMR to identify dominant tautomers .
  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-validate spectra in multiple solvents .
  • Impurity interference : Trace by-products (e.g., unreacted cyanoacetamide) mimic splitting patterns. Employ HPLC-MS to isolate pure fractions .

Q. What mechanistic insights explain its inhibitory activity against LexA proteolysis?

  • Covalent binding : The acrylamide’s α,β-unsaturated ketone forms a Michael adduct with LexA’s catalytic serine (Ser119), blocking RecA-mediated cleavage .
  • Structure-activity : The 5-phenylfuran enhances hydrophobic interactions with LexA’s binding pocket, while the 4-cyanophenyl group stabilizes hydrogen bonds .
  • Validation : Competitive inhibition assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) correlate activity with binding affinity .

Q. How can in silico models predict the compound’s pharmacokinetics and toxicity?

  • ADME prediction : Tools like SwissADME estimate:
  • Lipophilicity (LogP) : ~3.2 (moderate GI absorption) .
  • P-glycoprotein substrate : Likely, reducing CNS penetration.
    • Toxicity : ProTox-II predicts hepatotoxicity risk (LD₅₀ ~500 mg/kg) due to furan ring bioactivation .
    • Optimization strategies : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility and reduce metabolic oxidation .

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